REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][S:10][C:11]2[S:12][C:13]3[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:5][CH:4]=1)#[N:2]>C(O)(=O)C.[Fe]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][S:10][C:11]2[S:12][C:13]3[CH:19]=[C:18]([NH2:20])[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:7][CH:8]=1)#[N:2]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)CSC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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2 g
|
Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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CUSTOM
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Details
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is formed
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Type
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TEMPERATURE
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Details
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the resulting mixture is refluxed for 5 minutes
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Duration
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5 min
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Type
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FILTRATION
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Details
|
It is filtered
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated in vacuo
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Type
|
ADDITION
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Details
|
by the addition of conc. ammonia
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Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica gel, ethyl acetate/petroleum ether=20:80 to 35:65)
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Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CSC=1SC2=C(N1)C=CC(=C2)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |